molecular formula C11H12N4O4S B11078066 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11078066
M. Wt: 296.30 g/mol
InChI Key: NFHUELZWTMCBFW-UHFFFAOYSA-N
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Description

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and sulfonamide precursors. The reaction conditions may involve:

    Condensation reactions: Combining pyridine derivatives with other organic molecules under acidic or basic conditions.

    Cyclization reactions: Forming the pyrimidine ring through intramolecular reactions.

    Sulfonation: Introducing the sulfonamide group using sulfonating agents like sulfuric acid or sulfonyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: For controlled synthesis and high yield.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification processes: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May yield reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: May yield substituted derivatives with different functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their function.

    Pathways: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine rings.

    Sulfonamides: Compounds with similar sulfonamide groups.

Uniqueness

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-2-4-12-5-3-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17)

InChI Key

NFHUELZWTMCBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=NC=C2

Origin of Product

United States

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